molecular formula C11H12ClN3O B8452536 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one

5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one

Cat. No. B8452536
M. Wt: 237.68 g/mol
InChI Key: KBEWWYDHSFVRTG-UHFFFAOYSA-N
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Patent
US09315518B2

Procedure details

5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-3, 2.97 g, 16.2 mmol) and cesium carbonate (15.8 g, 48.6 mmol) were added to a round bottom flask and suspended in NMP (25 mL) under nitrogen. Neopentyl iodide (6.4 g, 32.4 mmol) was added to the suspension and then refluxed at 90° C. overnight. The reaction was then cooled to room temperature and suspended in ethyl acetate and sodium bicarbonate. The suspension was washed with sodium bicarbonate, brine(×5), dried over sodium sulfate, filtered, and concentrated. The mixture was purified using normal phase chromatography(0-60% ethyl acetate/hexanes), and the desired fractions were collected to produce 5-chloro-1-(cyclopropylmethyl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-4) as a tan solid. HRMS (M+H)+: observed=253.7341, calculated=253.7340.
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:12])[C:9](=[O:11])[NH:10][C:5]2=[CH:4][CH:3]=1.[C:13](=O)([O-])[O-].[Cs+].[Cs+].C(I)[C:20]([CH3:23])(C)[CH3:21]>CN1C(=O)CCC1.C(OCC)(=O)C.C(=O)(O)[O-].[Na+]>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:12])[C:9](=[O:11])[N:10]([CH2:13][CH:21]3[CH2:23][CH2:20]3)[C:5]2=[CH:4][CH:3]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)N(C(N2)=O)C
Name
cesium carbonate
Quantity
15.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C(C)(C)C)I
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
WASH
Type
WASH
Details
The suspension was washed with sodium bicarbonate, brine(×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was purified
CUSTOM
Type
CUSTOM
Details
the desired fractions were collected

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C(N2CC2CC2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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